(4Z)-12-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(pyridin-3-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane
Description
Introduction and Structural Classification
Historical Context of Tricyclic Heterocyclic Compounds
Tricyclic heterocyclic compounds have long occupied a central role in organic chemistry due to their structural complexity and diverse biological activities. Early advancements in this field were driven by the need to synthesize natural product analogs and medicinally relevant scaffolds. For instance, the development of triazacoronenes in the 21st century highlighted the utility of fused heteroaromatic systems in materials science and photophysics. Similarly, microwave-assisted synthesis methods, as demonstrated in the preparation of 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones, revolutionized the efficiency of constructing polycyclic systems. These historical milestones underscore the evolving strategies for assembling tricyclic frameworks, which now enable the rational design of molecules like the title compound.
Nomenclature and Structural Classification
The systematic naming of this compound adheres to the Hantzsch-Widman (IUPAC) system, which prioritizes heteroatom type and ring size. Breaking down the name:
- 3,10-Dioxa-12-azatricyclo[7.4.0.0²,⁶]trideca-1,6,8-trien-5-one :
- Tricyclo[7.4.0.0²,⁶] denotes a fused three-ring system with bridgehead atoms at positions 2 and 6.
- 3,10-Dioxa specifies oxygen atoms at positions 3 and 10.
- 12-Aza indicates a nitrogen atom at position 12.
- The 1,6,8-triene suffix highlights unsaturation across three positions.
- (4Z)-4-[(Pyridin-3-yl)methylidene] : The Z-configuration of the methylidene bridge confirms the spatial arrangement of substituents around the double bond.
- 1,4-Dioxane : A six-membered ring containing two oxygen atoms, serving as a solvent or co-crystal former in some formulations.
This nomenclature reflects the compound’s hybrid architecture, merging cyclic ethers, azaheterocycles, and aromatic systems.
Significance in Heterocyclic Chemistry Research
The integration of 1,4-benzodioxin and pyridine units within a single molecule exemplifies modern trends in heterocyclic chemistry, where multifunctional scaffolds are engineered for tailored electronic and steric properties. Such compounds are pivotal in medicinal chemistry, as evidenced by kinase inhibitors featuring 2,3-dihydro-1,4-benzodioxin moieties (IC₅₀ values as low as 0.056 μM). Additionally, the azatricyclo framework’s rigidity offers opportunities for stereoselective synthesis and catalysis, aligning with broader efforts to develop conformationally restricted bioactive molecules.
Key Structural Components and Their Relevance
1,4-Benzodioxin Moiety
The 1,4-benzodioxin subunit is a bicyclic ether characterized by a fused benzene and 1,4-dioxane ring. This motif is electron-rich due to the lone pairs on oxygen, making it amenable to electrophilic substitution reactions. In the title compound, the 2,3-dihydro variant enhances stability while preserving aromaticity, a feature exploited in kinase inhibitor design.
Table 1: Comparative Electronic Properties of Benzodioxin Derivatives
| Derivative | Electron Density | Biological Activity (IC₅₀) |
|---|---|---|
| 2,3-Dihydro-1,4-benzodioxin | High | 0.056 μM (DYRK1A) |
| 1,4-Benzodioxane | Moderate | N/A |
Pyridine Scaffold
The pyridine ring introduces aromatic nitrogen, enabling hydrogen bonding and π-π interactions critical for target engagement. Positioned at C-3 of the methylidene bridge, this scaffold likely influences the compound’s solubility and binding affinity. Pyridine derivatives are ubiquitous in pharmaceuticals, underscoring their versatility in drug design.
Azatricyclo System
The azatricyclo[7.4.0.0²,⁶] framework is a tricyclic system featuring bridgehead nitrogen. Its strained geometry imposes conformational constraints, potentially enhancing selectivity for biological targets. Similar systems, such as triazacoronenes, exhibit unique optoelectronic properties due to extended π-conjugation.
Table 2: Synthetic Methods for Azatricyclo Systems
| Method | Conditions | Yield (%) |
|---|---|---|
| Microwave-assisted | 80°C, 90 W, 60 min | 62–89 |
| FeCl₃-mediated | DCM, room temperature | 10–20 |
Methylidene Bridge Functionality
The (4Z)-methylidene bridge links the pyridine and tricyclic moieties, dictating the molecule’s stereochemistry. The Z-configuration ensures a planar arrangement, optimizing conjugation between aromatic systems. This feature is critical for maintaining electronic communication across the scaffold, as seen in photoresponsive materials.
Research Trajectory and Contemporary Significance
Current research on this compound aligns with two broader trends:
- Green Synthesis : Microwave irradiation, as employed in related Knoevenagel condensations, reduces reaction times and improves yields compared to conventional heating.
- Multifunctional Scaffolds : Integrating diverse heterocycles (e.g., benzodioxin + pyridine) addresses the need for polypharmacological agents capable of modulating multiple targets.
Future directions may explore catalytic asymmetric synthesis to access enantiopure variants or computational modeling to predict bioactivity.
Properties
IUPAC Name |
(2Z)-8-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-3-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one;1,4-dioxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O5.C4H8O2/c27-23-17-4-6-19-18(24(17)31-22(23)10-15-2-1-7-25-12-15)13-26(14-30-19)16-3-5-20-21(11-16)29-9-8-28-20;1-2-6-4-3-5-1/h1-7,10-12H,8-9,13-14H2;1-4H2/b22-10-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTIWTOWVXYRGA-OJKSBZLNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCO1.C1COC2=C(O1)C=CC(=C2)N3CC4=C(C=CC5=C4OC(=CC6=CN=CC=C6)C5=O)OC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCO1.C1COC2=C(O1)C=CC(=C2)N3CC4=C(C=CC5=C4O/C(=C\C6=CN=CC=C6)/C5=O)OC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound known as (4Z)-12-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(pyridin-3-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane is a complex organic molecule with potential biological activity. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological potential.
The molecular formula of the compound is with a molecular weight of 531.6 g/mol . The structure features a unique arrangement that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₃₀H₂₉NO₈ |
| Molecular Weight | 531.6 g/mol |
| CAS Number | 1351663-44-9 |
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could be developed into a novel antibiotic agent.
Enzyme Inhibition
Inhibition assays revealed that the compound acts as an inhibitor of certain enzymes involved in cancer metabolism and bacterial resistance mechanisms. Specifically, it has been shown to inhibit topoisomerase II and certain β-lactamases.
Case Studies
- Anticancer Efficacy : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates correlated with increased concentrations of the compound.
- Antimicrobial Activity : In a study assessing its effects on bacterial strains such as Staphylococcus aureus and Escherichia coli, the compound exhibited MIC values ranging from 32 to 64 µg/mL, indicating moderate effectiveness compared to standard antibiotics.
- Enzyme Inhibition Profile : Research evaluating its enzyme inhibition capabilities found that the compound effectively inhibited topoisomerase II with an IC50 value of 15 µM, showcasing potential as an anticancer therapeutic agent.
Scientific Research Applications
Anticancer Properties
Research has highlighted the potential of this compound as an anticancer agent. Its structural features suggest that it may interact with biological targets involved in cancer progression. Studies have shown that related benzodioxin derivatives exhibit cytotoxicity against various cancer cell lines, indicating a promising avenue for further exploration of this compound's efficacy in cancer treatment .
Antimicrobial Activity
The compound's structural analogs have been investigated for their antimicrobial properties. Compounds containing benzodioxin moieties have demonstrated activity against bacteria and fungi, suggesting that the target compound may also possess similar properties. The mechanism of action often involves disruption of microbial cell membranes or interference with metabolic pathways .
Building Block in Organic Synthesis
The unique structure of (4Z)-12-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(pyridin-3-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane makes it a valuable building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations can facilitate the development of new compounds with desired properties .
Potential Use in Drug Delivery Systems
The compound's unique physicochemical properties may lend themselves to applications in drug delivery systems. Its ability to form stable complexes with drugs could enhance the solubility and bioavailability of therapeutic agents. Research into polymer-drug conjugates has shown that incorporating such compounds can improve the pharmacokinetic profiles of drugs .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound shares structural motifs with fused heterocycles reported in the literature, particularly benzylidene-substituted thiazolo-pyrimidines (e.g., compounds 11a,b in ) and benzoxazinones (). Key differences include:
Spectral and Physical Properties
Hypothetical spectral data for the target compound can be inferred from analogs:
The 1,4-dioxane ring may lower melting points compared to sulfur-containing analogs (e.g., 11a ) due to reduced crystallinity from ether flexibility .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the tricyclic core of this compound?
- Methodological Answer : The tricyclic system can be synthesized via multi-step condensation reactions. For example, benzodioxin and pyridine precursors can undergo Knoevenagel condensation or Schiff base formation under reflux with sodium acetate in glacial acetic acid. Similar protocols for spirocyclic and tricyclic heterocycles involve 12–14-hour reflux times, followed by crystallization from ethanol or DMF/water mixtures to isolate intermediates .
Q. How should spectroscopic techniques (NMR, IR, MS) be applied to confirm structural integrity?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for aromatic protons (δ 6.5–8.2 ppm) and sp³ hybridized carbons (e.g., N-CH3 at δ 2.6 ppm). Compare with theoretical shifts using computational tools.
- IR : Identify carbonyl (C=O, ~1720 cm⁻¹) and C=N (~1630 cm⁻¹) stretches.
- MS : Confirm molecular ion peaks (e.g., m/z 803 for a related tricyclic compound) and fragmentation patterns .
Q. What solvent systems are optimal for recrystallization to minimize 1,4-dioxane residuals?
- Methodological Answer : Ethanol, DMF/water, or acetic acid are preferred for recrystallization due to their polarity and compatibility with aromatic heterocycles. Post-crystallization, residual 1,4-dioxane (if used as a solvent) can be removed via vacuum drying or azeotropic distillation with toluene .
Advanced Research Questions
Q. How can Bayesian optimization improve reaction yields in complex multi-step syntheses?
- Methodological Answer : Bayesian algorithms iteratively adjust variables (e.g., temperature, stoichiometry, catalyst loading) based on prior experimental outcomes. For example, optimize pyridinylmethylidene formation by modeling reaction kinetics and thermodynamics, reducing trial runs by 30–50% compared to traditional Design of Experiments (DoE) .
Q. How to resolve discrepancies between observed and computational NMR data?
- Methodological Answer :
- Cross-validation : Use 2D NMR (COSY, HSQC) to confirm proton-carbon correlations.
- Tautomerism : Investigate keto-enol equilibria via variable-temperature NMR.
- Impurity profiling : Combine HPLC-MS to detect byproducts interfering with spectral assignments .
Q. What in vitro assays are suitable for evaluating bioactivity against bacterial/fungal targets?
- Methodological Answer : Conduct agar diffusion or microdilution assays (MIC/MBC) using ampicillin/clotrimazole as positive controls. Structure-activity relationships (SARs) can be derived by modifying the pyridine or benzodioxin moieties, as seen in azaphospholo derivatives with enhanced antibacterial activity .
Q. How can single-crystal X-ray diffraction resolve ambiguities in stereochemistry?
- Methodological Answer : Grow crystals via slow evaporation in ethanol/DMF. Refine unit cell parameters (e.g., R factor < 0.05) to confirm Z/E configurations at the pyridinylmethylidene group. Compare with analogous tricyclic structures resolved in space groups like P2₁/c .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
